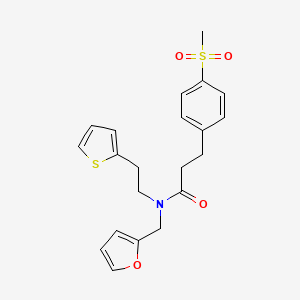

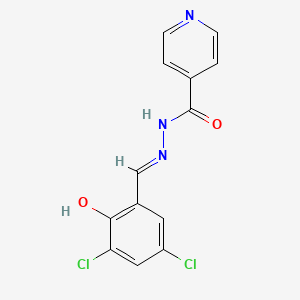

(E)-N'-(3,5-dichloro-2-hydroxybenzylidene)isonicotinohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-N’-(3,5-dichloro-2-hydroxybenzylidene)isonicotinohydrazide” is a chemical compound that has been studied for its potential use as a chemosensor . It is based on a 2-hydroxynaphthaldehyde skeleton .

Synthesis Analysis

This compound was synthesized through double imine formation as a yellow solid with an overall chemical yield of 63% .Molecular Structure Analysis

Based on spectroscopic data of FTIR, ToF-HRMS, 1H-NMR, and 13C-NMR, the product was characterized as 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzilydine)hydrazono)methyl)naphthalene-2-ol .Chemical Reactions Analysis

Upon experimental study, the compound was confirmed as a highly selective and reversible off–on typical chemosensor against Al3+ . The Job’s plot analysis revealed that a highly stable 1:1 complex was formed with an association constant of 8.73 × 10^5 M^−1 .Physical And Chemical Properties Analysis

The compound showed UV/Visible maxima of at 394 nm in DMSO . A pH-dependent study showed that the sensor was potentially applicable at physiological conditions (pH 7–8) in a mixture of DMSO: H2O (99:1, v/v) .Aplicaciones Científicas De Investigación

Antimicrobial Activity

(E)-N'-(Substituted benzylidene)isonicotinohydrazide derivatives, including those with a 3,5-dichloro-2-hydroxybenzylidene group, have been studied for their antimicrobial activity. These compounds, synthesized through coupling isoniazid with various aldehydes and benzophenones, exhibited potent to mild biological activity against various microbial strains. Among them, some derivatives showed significant antimicrobial properties, comparable to standard drugs (Malhotra, Sharma, & Deep, 2012).

Antioxidant Properties

Certain (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives have demonstrated notable antioxidant properties, particularly in scavenging hydrogen peroxide. This activity was found to be significant in specific derivatives, indicating their potential as antioxidants in various biological applications (Malhotra, Sharma, & Deep, 2012).

Anti-Diabetic Activity

Isonicotinohydrazide derivatives, including those with 3,5-dichloro-2-hydroxybenzylidene groups, have been evaluated for their potential anti-diabetic activity. In vitro studies against α-glucosidase and α-amylase enzymes have been conducted, revealing that certain derivatives can effectively inhibit these enzymes, which are significant in diabetes management (Karrouchi et al., 2020).

Enzyme Inhibition

These derivatives have been studied for their ability to inhibit certain enzymes, such as alkaline phosphatase and ecto-5′-nucleotidase, which are implicated in various diseases including cancers. Specific derivatives showed significant inhibitory activity against these enzymes, suggesting potential applications in disease treatment or management (Channar et al., 2017).

Coordination Chemistry

These compounds have been utilized in coordination chemistry, particularly in synthesizing metal complexes. Such complexes, involving (E)-N'-(3,5-dichloro-2-hydroxybenzylidene)isonicotinohydrazide and metals like vanadium and molybdenum, have been characterized and explored for their structural and potential catalytic properties (He et al., 2018).

Catalytic Applications

Metal complexes of (E)-N'-(3,5-dichloro-2-hydroxybenzylidene)isonicotinohydrazide have shown catalytic efficiency in oxidation reactions. These complexes, particularly with vanadium, have been evaluated for their ability to catalyze the oxidation of various substrates, indicating their potential as catalysts in organic synthesis (Liu et al., 2020).

Corrosion Inhibition

Derivatives of isonicotinohydrazide, including those with 3,5-dichloro-2-hydroxybenzylidene groups, have been investigated as corrosion inhibitors for metals like carbon steel. These studies focus on understanding their electrochemical behaviors and efficiency in protecting metals from corrosion, especially in acidic environments (Chaouiki et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O2/c14-10-5-9(12(19)11(15)6-10)7-17-18-13(20)8-1-3-16-4-2-8/h1-7,19H,(H,18,20)/b17-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSNAGMUEYRBPX-REZTVBANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(3,5-dichloro-2-hydroxybenzylidene)isonicotinohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2947845.png)

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2947850.png)

![3-(Benzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2947851.png)

![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B2947852.png)

![3-(4-chloro-2-methylphenyl)-2-{[(2,6-dichlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2947856.png)

![N-(3,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2947859.png)

![2-({[3-(4-fluorophenyl)-3-oxopropylidene]amino}oxy)-N-(5-iodo-2-pyridinyl)acetamide](/img/structure/B2947860.png)

![2-Ethyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947864.png)

![2-(2-(2-fluorophenyl)-2-oxoethyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2947865.png)